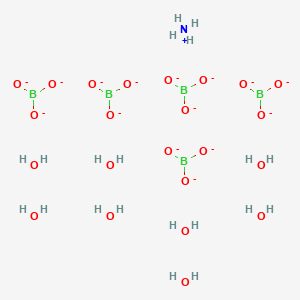
Diethyl (2r)-2-chlorosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) is a chemical compound with the molecular formula C8H13ClO4. It is a derivative of butanedioic acid, where one of the hydrogen atoms is replaced by a chlorine atom, and the carboxylic acid groups are esterified with ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) typically involves the esterification of butanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The chlorination step can be achieved by treating the esterified product with thionyl chloride or phosphorus trichloride.
Industrial Production Methods
In industrial settings, the production of butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
化学反応の分析
Types of Reactions
Butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Butanedioic acid derivatives.
Reduction: Diethyl butanediol.
Substitution: Various substituted butanedioic acid esters.
科学的研究の応用
Butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release butanedioic acid and ethanol, which can then participate in various biochemical pathways. The chlorine atom can also engage in electrophilic reactions, making the compound reactive towards nucleophiles.
類似化合物との比較
Similar Compounds
Butanedioic acid, diethyl ester: Lacks the chlorine atom, making it less reactive in substitution reactions.
Butanedioic acid, chloro-, dimethyl ester: Similar structure but with methyl ester groups instead of ethyl, affecting its physical properties and reactivity.
2-Chlorobutanedioic acid: Contains a chlorine atom but lacks ester groups, leading to different reactivity and applications.
Uniqueness
Butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) is unique due to its combination of ester and chlorine functionalities, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
特性
分子式 |
C8H13ClO4 |
|---|---|
分子量 |
208.64 g/mol |
IUPAC名 |
diethyl (2R)-2-chlorobutanedioate |
InChI |
InChI=1S/C8H13ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m1/s1 |
InChIキー |
JWJDXJCSVYLGDD-ZCFIWIBFSA-N |
異性体SMILES |
CCOC(=O)C[C@H](C(=O)OCC)Cl |
正規SMILES |
CCOC(=O)CC(C(=O)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)


![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)





![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)

![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)

